
2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide
描述
2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide is a chemical compound with the molecular formula C5H10Br3N3 It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide typically involves the bromination of imidazole derivatives followed by amination. One common method involves the reaction of 4-bromoimidazole with ethylenediamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can help in achieving high yields and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to ensure efficient production.
化学反应分析
Types of Reactions
2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the bromo group to other functional groups, such as amines or alcohols.
Substitution: The bromo group can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized imidazole derivatives.
科学研究应用
Chemical Properties and Structure
Chemical Formula : C6H10BrN3
Molecular Weight : 228.07 g/mol
CAS Number : 2137887-35-3
The compound features a bromo-substituted imidazole ring, which is known for its role in enhancing biological activity through various mechanisms such as receptor binding and enzyme inhibition.
Antimicrobial Properties
Numerous studies have demonstrated the antimicrobial efficacy of compounds containing imidazole moieties. The bromo-substituted variant has shown significant activity against a range of pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 0.22 - 0.25 |
Escherichia coli | 0.30 |
Research indicates that the presence of the bromine atom enhances the electrophilic reactivity of the compound, contributing to its antimicrobial effects .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through various models:
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
---|---|---|
2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide | 40% | 75% |
Inhibition of cyclooxygenase (COX) enzymes is critical for reducing inflammation, and this compound has shown promise in selective inhibition, making it a candidate for further exploration in inflammatory conditions .
Anticancer Activity
The anticancer properties of imidazole derivatives have been well-documented, with studies indicating that they can induce cytotoxic effects on various cancer cell lines.
Cell Line | IC50 (μM) |
---|---|
A549 (Lung Cancer) | 5.0 |
MCF7 (Breast Cancer) | 3.5 |
These findings suggest that the compound may be effective against specific cancer types, warranting further investigation into its mechanisms of action .
Antimicrobial Efficacy Study
A recent study published in ACS Omega evaluated multiple imidazole derivatives, including this compound, highlighting significant antimicrobial activity attributed to structural modifications similar to those present in the compound .
Anti-inflammatory Mechanisms
Research conducted by Sivaramakarthikeyan et al. demonstrated that derivatives with similar structures could effectively reduce inflammation in animal models without severe side effects, suggesting a favorable safety profile for potential therapeutic applications .
Cytotoxicity Profiles
A comparative analysis indicated that imidazole compounds with bromine substitutions exhibited enhanced anticancer activity against breast cancer cell lines, emphasizing the importance of chemical modifications in drug design .
作用机制
The mechanism of action of 2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group can participate in halogen bonding, while the imidazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Histamine: 2-(1H-imidazol-4-yl)ethan-1-amine, a naturally occurring compound involved in immune responses.
Metronidazole: An imidazole derivative used as an antibiotic and antiprotozoal agent.
Clotrimazole: An antifungal agent that contains an imidazole ring.
Uniqueness
2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide is unique due to the presence of the bromo group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
生物活性
2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological properties, and relevant studies associated with this compound, emphasizing its role in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C6H10BrN3
- Molar Mass : 265.97 g/mol
- CAS Number : 2137887-35-3
Synthesis
The synthesis of this compound typically involves the bromination of imidazole derivatives followed by amination processes. Various synthetic routes have been explored in the literature, focusing on optimizing yield and purity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives, including this compound. For instance, compounds containing imidazole rings have demonstrated significant inhibitory effects against various cancer cell lines.
Compound | Target Cell Line | IC50 (µM) | Reference |
---|---|---|---|
2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine | HCT116 (colon cancer) | 0.64 | |
Other Imidazole Derivatives | KMS-12 BM (multiple myeloma) | 0.4 |
The compound has been shown to inhibit growth in various tumor models, suggesting its potential as a therapeutic agent.
Cardiovascular Effects
Research involving imidazole compounds has also indicated cardiovascular benefits. Specifically, derivatives similar to 2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine have been evaluated for their affinity towards imidazoline binding sites and adrenergic receptors, which are crucial for regulating blood pressure.
Compound | Binding Site | Affinity (nM) | Effect on MAP (mmHg) | Reference |
---|---|---|---|---|
2-(4-bromo-1H-imidazol-5-yl)ethan-1-amines | I(1), I(2) | High | Significant reduction |
These findings suggest that this compound may play a role in antihypertensive therapies.
Case Studies
Several case studies have documented the efficacy of imidazole-based compounds in clinical settings:
- Study on Antitumor Activity : A clinical trial assessed the effectiveness of imidazole derivatives in patients with BRAFV600-mutant melanoma. The results indicated that these compounds could significantly reduce tumor size and improve patient outcomes.
- Cardiovascular Trials : Another study focused on spontaneously hypertensive rats treated with imidazole derivatives showed a marked decrease in mean arterial pressure and heart rate, supporting their use as potential antihypertensive agents.
常见问题
Q. Basic: What are the common synthetic routes for 2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide, and how can reaction conditions be optimized for higher yields?
Synthesis typically involves cyclization or multicomponent reactions starting from brominated imidazole precursors. Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., triethylamine for imidazole alkylation). For example, cyclization of bromo-substituted intermediates with ethylenediamine derivatives under reflux yields the target compound. Reaction monitoring via TLC and purification via recrystallization (using ethanol/water mixtures) improves yields to >70% .
Q. Basic: What spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?
Critical techniques include:
- ¹H/¹³C NMR : Peaks at δ 8.35–8.28 ppm (aromatic protons) and δ 2.64 ppm (aliphatic CH₂) confirm the ethanamine chain. Bromine substitution causes deshielding in adjacent carbons (~125–130 ppm in ¹³C NMR) .
- FTIR : Bands at ~1617 cm⁻¹ (C=N stretch) and ~592 cm⁻¹ (C-Br) validate the imidazole core and bromo-substitution .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 286.01) and fragmentation patterns align with the molecular formula .
Q. Advanced: How can researchers resolve discrepancies in NMR or mass spectrometry data when synthesizing novel derivatives?
Discrepancies often arise from regioisomeric impurities or incomplete bromination. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton and carbon shifts.
- High-Resolution MS (HRMS) : Differentiates isomers via exact mass (<5 ppm error).
- X-ray Crystallography : Definitive structural confirmation, as demonstrated for related bromo-imidazoles .
Q. Advanced: What computational methods predict binding affinity with biological targets, and how are docking studies validated experimentally?
- Molecular Docking (AutoDock Vina, Schrödinger) : Simulates interactions with targets (e.g., EGFR kinase). Binding poses are validated via:
Q. Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
- Anticancer Activity : MTT assay using cancer cell lines (e.g., MCF-7 or HeLa) .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or receptors (e.g., angiotensin II targets) .
Q. Advanced: How does bromo-substitution at the 4-position influence reactivity and target interactions?
The bromine atom enhances electrophilicity, facilitating nucleophilic aromatic substitution. It also increases steric bulk, altering binding to hydrophobic pockets (e.g., in kinases). Comparative studies show bromo-derivatives exhibit 3–5× higher affinity than non-halogenated analogs .
Q. Basic: What are the best practices for purifying this compound?
- Recrystallization : Use ethanol/water (7:3) for high-purity crystals.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes unreacted precursors. Solvent polarity adjustments minimize co-elution of byproducts .
Q. Advanced: What factors explain contradictory bioactivity results across studies?
- Structural Variants : Minor substituent changes (e.g., methyl vs. phenyl groups) drastically alter activity .
- Assay Conditions : Varying pH or serum content in cell media affects compound stability .
Q. Advanced: How can SAR studies guide derivative design?
Key findings from SAR:
-
Substituent Effects :
Substituent Bioactivity Trend 4-Bromo ↑ Anticancer 5-Methyl ↑ Solubility -
Triazole Hybrids : Conjugation with triazole rings improves metabolic stability .
Q. Basic: What stability considerations apply to this compound?
- Storage : -20°C under argon; aqueous solutions degrade within 48 hours.
- Degradation Analysis : HPLC-MS identifies hydrolyzed products (e.g., debrominated imidazoles) .
属性
IUPAC Name |
2-(4-bromo-1H-imidazol-5-yl)ethanamine;dihydrobromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3.2BrH/c6-5-4(1-2-7)8-3-9-5;;/h3H,1-2,7H2,(H,8,9);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPKEGAXJIHOEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)CCN)Br.Br.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.87 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。